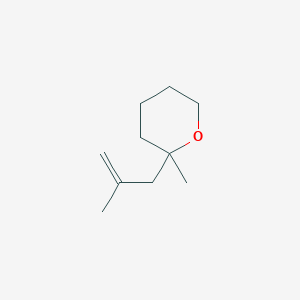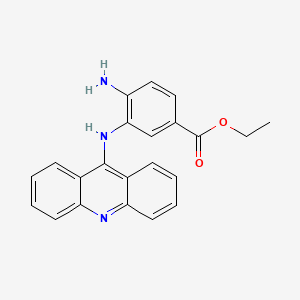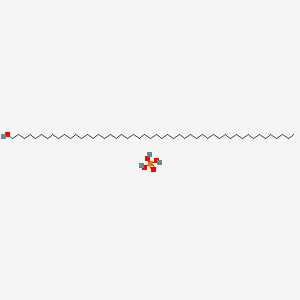
Pentacontan-1-ol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacontan-1-ol;phosphoric acid is a compound formed by the combination of pentacontan-1-ol and phosphoric acid. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4 . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentacontan-1-ol typically involves the reduction of the corresponding fatty acid or ester. This can be achieved through catalytic hydrogenation or other reduction methods . Phosphoric acid is commonly produced by the reaction of sulfuric acid with phosphate rock, resulting in the formation of phosphoric acid and calcium sulfate .
Industrial Production Methods
Industrial production of pentacontan-1-ol involves large-scale hydrogenation processes, often using metal catalysts such as nickel or palladium. Phosphoric acid is produced industrially through the wet process, which involves the digestion of phosphate rock with sulfuric acid, followed by filtration and concentration .
Análisis De Reacciones Químicas
Types of Reactions
Pentacontan-1-ol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in pentacontan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Esterification: The hydroxyl group of pentacontan-1-ol can react with phosphoric acid to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and acid catalysts like sulfuric acid for esterification .
Major Products
The major products formed from these reactions include pentacontanoic acid (from oxidation), pentacontyl phosphate (from esterification), and various substituted derivatives (from substitution reactions) .
Aplicaciones Científicas De Investigación
Pentacontan-1-ol;phosphoric acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pentacontan-1-ol;phosphoric acid involves its interaction with various molecular targets and pathways. The hydroxyl group of pentacontan-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. Phosphoric acid can act as a proton donor, participating in acid-base reactions and influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pentacontan-1-ol;phosphoric acid include other long-chain alcohols and their phosphoric acid derivatives, such as:
- Hexacosanol;phosphoric acid
- Octacosanol;phosphoric acid
- Triacontanol;phosphoric acid
Uniqueness
This compound is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This long chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs .
Propiedades
Número CAS |
225787-33-7 |
|---|---|
Fórmula molecular |
C50H105O5P |
Peso molecular |
817.3 g/mol |
Nombre IUPAC |
pentacontan-1-ol;phosphoric acid |
InChI |
InChI=1S/C50H102O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-5(2,3)4/h51H,2-50H2,1H3;(H3,1,2,3,4) |
Clave InChI |
WSAWGXSQUUNXQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
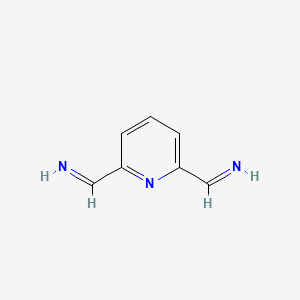
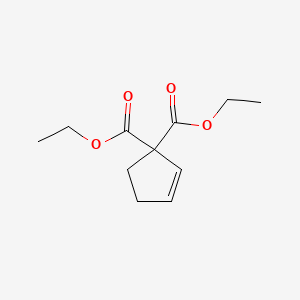
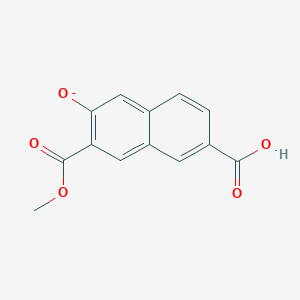
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
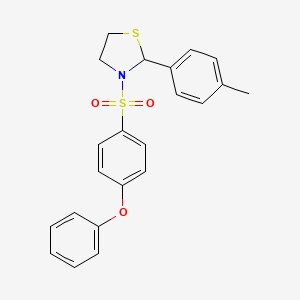
silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)

